(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Overview
Description
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist of the G-protein-coupled receptor GPR88. This compound has shown significant potential in reducing alcohol reinforcement and intake behaviors in animal models . GPR88 is an orphan receptor primarily expressed in the brain, and RTI-13951-33 hydrochloride is considered a promising lead compound for evaluating GPR88 as a therapeutic target for neuropsychiatric disorders, including addiction .
Preparation Methods
The synthesis of RTI-13951-33 hydrochloride involves several steps, including the design and synthesis of analogues to improve pharmacokinetic properties. The synthetic route typically includes the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
RTI-13951-33 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RTI-13951-33 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of GPR88 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of GPR88, particularly in the brain.
Mechanism of Action
RTI-13951-33 hydrochloride exerts its effects by acting as an agonist of the GPR88 receptor. This interaction leads to the activation of specific molecular pathways, including the cAMP signaling pathway. The compound’s brain-penetrant properties allow it to effectively target GPR88 in the brain, reducing alcohol reinforcement and intake behaviors in animal models . The molecular targets and pathways involved in this mechanism include the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
RTI-13951-33 hydrochloride can be compared with other GPR88 agonists, such as RTI-122. RTI-122 has shown improved metabolic stability and brain permeability compared to RTI-13951-33 hydrochloride . Both compounds exhibit similar biological activities, but RTI-122 is more effective in attenuating binge-like alcohol drinking behavior in animal models . Other similar compounds include various analogues developed to optimize pharmacokinetic properties and enhance therapeutic potential .
Properties
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXFGDNARDKIP-DBJQVROASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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